Methyl 2-(2-methoxy-2-oxoethyl)-3-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate
Description
This compound is a heterocyclic molecule featuring a 1,3,4-thiadiazole core fused with a 1,2,4-triazin-5-one moiety. Its structure includes a phenylamino substituent at position 5, a methoxy-oxoethyl group at position 2, and a methyl-substituted triazinone ring at position 2. The stereoelectronic properties of this compound are influenced by the conjugation of the thiadiazole and triazinone systems, which may enhance stability and intermolecular interactions .
Properties
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethyl)-3-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)-5-phenylimino-1,3,4-thiadiazolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O5S/c1-10-13(25)19-15(21-20-10)23-17(14(26)28-3,9-12(24)27-2)29-16(22-23)18-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,18,22)(H,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVMOKWHDZBWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)N2C(SC(=NC3=CC=CC=C3)N2)(CC(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-methoxy-2-oxoethyl)-3-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Viability Assays : In vitro studies using various cancer cell lines demonstrated that the compound exhibits significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM across different cell lines, indicating a promising anticancer activity .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. Molecular docking studies suggest that it binds effectively to the active sites of key proteins involved in cell survival .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Apoptosis via caspase activation |
| MCF7 (Breast) | 25 | Inhibition of Bcl-2 |
| HeLa (Cervical) | 20 | Induction of oxidative stress |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- Bacterial Inhibition : It has shown effectiveness against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
- Fungal Activity : Preliminary antifungal assays indicate activity against Candida species with MIC values similar to those observed for bacterial strains.
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 75 | Bactericidal |
| Escherichia coli | 100 | Bacteriostatic |
| Candida albicans | 80 | Fungicidal |
Case Studies and Research Findings
- Study on Anticancer Effects : A comprehensive study investigated the effects of this compound on multicellular tumor spheroids. Results indicated that it significantly reduced tumor size and enhanced apoptosis compared to control groups .
- Antimicrobial Spectrum Evaluation : Another study evaluated its antimicrobial spectrum against clinical isolates and found that it could serve as a lead compound for developing new antimicrobial agents due to its broad-spectrum activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Thiadiazole Family
A structurally related compound, Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205, MW 369.40), shares the 1,3,4-thiadiazole ring but lacks the fused triazinone system. Instead, it incorporates a benzoyl ester and a phenylcarbamoyl group.
| Property | Target Compound | LS-03205 |
|---|---|---|
| Molecular Weight | ~450–470 g/mol (estimated) | 369.40 g/mol |
| Key Functional Groups | Thiadiazole, triazinone, phenylamino, methoxy-oxoethyl | Thiadiazole, benzoyl ester, phenylcarbamoyl |
| Potential Bioactivity | Enzyme inhibition (hypothetical) | Unreported |
| Synthetic Complexity | High (due to fused heterocycles) | Moderate |
Triazol-3-one Derivatives
Compounds such as {3-oxo-4-[(pyridin-4-ylmethylene)-amino]-5-thiophen-2-ylmethyl-2,4-dihydro-1,2,4-triazol-2-yl}-acetic acid ethyl ester (4a, MW 409.45) exhibit a triazol-3-one core instead of a triazinone. The replacement of the triazinone with a triazolone ring reduces electron-deficient character, altering reactivity and hydrogen-bonding capacity. For example, 4a has a melting point of 116–117°C, suggesting lower thermal stability than the target compound (melting point data for the latter is unavailable) .
Hybrid Heterocycles with Thiophene Moieties
2-(2-oxo-2-phenyl-ethyl)-4-[(pyridin-4-ylmethylene)-amino]-5-thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]triazol-3-one (3b, MW 407.45) incorporates a thiophene group, enhancing π-π stacking interactions but introducing steric bulk. Its synthesis involves nucleophilic substitution with bromoacetophenone, a method that could theoretically apply to the target compound’s methoxy-oxoethyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
